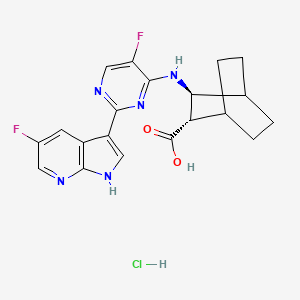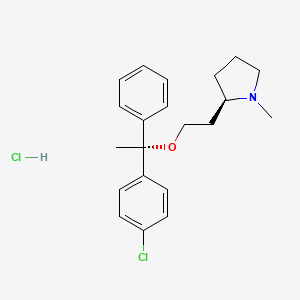![molecular formula C18H18N4O2 B10815170 3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815170.png)
3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for CHEMBL3092538 are not explicitly detailed in the available literature. general methods for synthesizing similar bioactive compounds often involve multi-step organic synthesis, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods typically involve optimizing these synthetic routes for scalability, yield, and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
CHEMBL3092538, like many bioactive molecules, can undergo various types of chemical reactions:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons and can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can occur under various conditions depending on the nature of the substituents involved.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific functional groups present in CHEMBL3092538 and the nature of the reagents used.
Applications De Recherche Scientifique
CHEMBL3092538 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound in studying structure-activity relationships (SAR) and in the development of new synthetic methodologies.
Biology: It serves as a probe in biological assays to investigate cellular pathways and molecular interactions.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a lead compound in drug discovery programs targeting specific diseases.
Industry: CHEMBL3092538 is utilized in the development of new materials and as a standard in analytical chemistry for method development and validation.
Mécanisme D'action
The mechanism of action of CHEMBL3092538 involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved often depend on the specific target and the context in which the compound is used. Detailed studies on the binding affinity, selectivity, and downstream effects are crucial for understanding its mechanism of action.
Comparaison Avec Des Composés Similaires
CHEMBL3092538 can be compared with other similar bioactive compounds cataloged in databases like ChEMBL and PubChem. Similar compounds may include those with analogous structures or similar biological activities. The uniqueness of CHEMBL3092538 lies in its specific molecular interactions and the particular biological pathways it affects. Some similar compounds include:
- CHEMBL1234567
- CHEMBL2345678
- CHEMBL3456789
These compounds may share structural motifs or functional groups with CHEMBL3092538 but differ in their specific biological targets and applications.
Propriétés
Formule moléculaire |
C18H18N4O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-(4-oxo-3H-quinazolin-2-yl)-N-[(1R)-1-pyridin-2-ylethyl]propanamide |
InChI |
InChI=1S/C18H18N4O2/c1-12(14-7-4-5-11-19-14)20-17(23)10-9-16-21-15-8-3-2-6-13(15)18(24)22-16/h2-8,11-12H,9-10H2,1H3,(H,20,23)(H,21,22,24)/t12-/m1/s1 |
Clé InChI |
HWTVYWVFOWWESR-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=N1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
SMILES canonique |
CC(C1=CC=CC=N1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B10815094.png)
![2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid](/img/structure/B10815096.png)
![3-{4-[Bis(2-methylpropyl)amino]-3-[2-(4-cyanophenyl)acetamido]phenyl}butanoic acid](/img/structure/B10815100.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B10815101.png)
![2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B10815107.png)

![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)
![(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid](/img/structure/B10815140.png)

![7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B10815147.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide](/img/structure/B10815159.png)
![Methyl N-[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]-L-Phenylalaninate](/img/structure/B10815160.png)
![2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride](/img/structure/B10815181.png)